![molecular formula C7H9ClFNO B1450770 3-Fluoro-2-methoxyaniline hydrochloride CAS No. 1951439-40-9](/img/structure/B1450770.png)
3-Fluoro-2-methoxyaniline hydrochloride
Overview
Description
3-Fluoro-2-methoxyaniline hydrochloride, also known as 3-Fluoro-2-methoxybenzenamine, is a chemical compound with the molecular formula C7H9ClFNO . It has a molecular weight of 177.61 .
Molecular Structure Analysis
The InChI code for 3-Fluoro-2-methoxyaniline hydrochloride is 1S/C7H8FNO.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4H,9H2,1H3;1H . The compound’s linear formula is FC6H3(OCH3)NH2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-2-methoxyaniline include a density of 1.2±0.1 g/cm3, a boiling point of 217.9±0.0 °C at 760 mmHg, a vapor pressure of 0.1±0.4 mmHg at 25°C, an enthalpy of vaporization of 45.4±3.0 kJ/mol, and a flash point of 42.2±0.0 °C .Scientific Research Applications
Pharmaceutical Research
3-Fluoro-2-methoxyaniline hydrochloride: is a valuable compound in pharmaceutical research due to its potential as a building block for the synthesis of various pharmacologically active molecules. Its fluorinated structure can be crucial in the development of new drugs, as fluorine atoms can significantly alter the biological activity and metabolic stability of pharmaceuticals .
Material Science
In material science, this compound can be used to create novel polymers or co-polymers with unique properties. The presence of a fluorine atom can contribute to the development of materials with enhanced thermal stability and chemical resistance .
Chemical Synthesis
As a reagent, 3-Fluoro-2-methoxyaniline hydrochloride is employed in chemical synthesis to introduce the fluoro-methoxyphenyl moiety into target molecules. This can be particularly useful in the synthesis of complex organic compounds, including natural products and new synthetic drugs .
Analytical Chemistry
This compound may serve as a standard or reference material in analytical chemistry, especially in chromatographic methods or mass spectrometry, to identify or quantify substances within a sample. Its distinct chemical structure allows for precise measurements and analyses .
Life Sciences
In life sciences, 3-Fluoro-2-methoxyaniline hydrochloride could be used in biochemical studies to investigate the interaction of fluorinated compounds with biological systems. It can help in understanding the role of fluorine in biological processes and drug design .
Environmental Science
Environmental science can benefit from the study of this compound by examining its behavior and breakdown in the environment. Understanding its degradation pathways can inform the assessment of its environmental impact and guide the development of more sustainable chemical practices .
Safety and Hazards
While specific safety and hazard information for 3-Fluoro-2-methoxyaniline hydrochloride is not available in the search results, general precautions for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .
Relevant Papers The relevant paper retrieved discusses the synthesis of anilines . It provides a comprehensive overview of various methods for synthesizing anilines, a class of compounds that includes 3-Fluoro-2-methoxyaniline. The paper could be useful for understanding potential synthetic routes for 3-Fluoro-2-methoxyaniline hydrochloride.
properties
IUPAC Name |
3-fluoro-2-methoxyaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUALJJVQWVBSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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